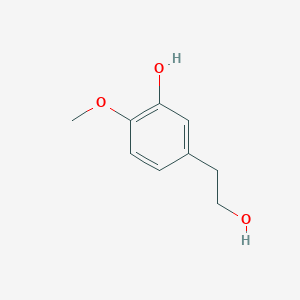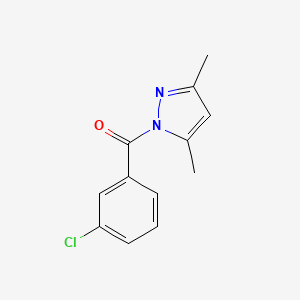
5-(2-Hydroxyethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-2-methoxyphenol is a natural product found in Berberis aquifolium and Scrophularia buergeriana with data available.
Scientific Research Applications
Biomass and Environmental Analysis
Methoxyphenols like 5-(2-Hydroxyethyl)-2-methoxyphenol are useful proxies for terrestrial biomass, particularly in studies involving the chemical changes in lignin during hydrothermal alteration. For instance, 2-methoxyphenol and its derivatives have been studied in closed system microscale pyrolysis to understand biomass decomposition processes (Vane & Abbott, 1999).
Chemical Properties and Reactions
Methoxyphenols are key structural fragments in various antioxidants and biologically active molecules. They are known for their ability to form strong intermolecular and intramolecular hydrogen bonds. Thermochemical, spectroscopic, and quantum-chemical studies of methoxyphenols have provided insights into their thermodynamic properties and the effects of substituent positioning (Varfolomeev et al., 2010).
Protein Interaction and Biological Studies
Methoxyphenol derivatives have been studied as protein reagents, particularly for their sensitivity to environmental changes. This has provided valuable insights for examining properties of enzymes during substrate interaction. For example, derivatives like 2-methoxy-5-nitrobenzyl bromide have been investigated for their environmental sensitivity and reactivity with different protein components (Horton, Kelly, & Koshland, 1965).
Application in Natural Product Synthesis
Methoxyphenols have been utilized in natural product synthesis, particularly in reactions involving hypervalent iodine-mediated oxygenative dearomatization. This method has been effective in the conversion of methoxyphenol derivatives to various other compounds, which are valuable in synthesizing natural products (Pouységu et al., 2010).
Agricultural and Food Chemistry
In agricultural and food chemistry, methoxyphenols have been identified during the hydrolysis of plant foods, affecting the estimation of phenolic content and antioxidant activities. This is crucial in understanding the chemical composition of plant-based foods and their nutritional properties (Chen et al., 2014).
Energy and Catalysis Research
Methoxyphenols have been investigated in the context of energy, particularly in studies focusing on the hydrodeoxygenation of lignin monomers like eugenol. This research is relevant to the development of sustainable energy sources and the efficient use of biomass (Zhang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins, which play crucial roles in biological processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular and molecular effects .
Properties
IUPAC Name |
5-(2-hydroxyethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFZEKAOXNVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-41-0 |
Source


|
| Record name | 5-(2-hydroxyethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)



![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)


